Cas no 2171171-32-5 ((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid)

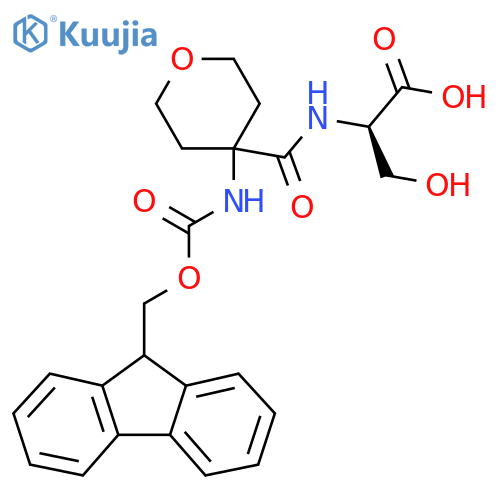

2171171-32-5 structure

商品名:(2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid

(2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid

- 2171171-32-5

- EN300-1538963

- (2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid

-

- インチ: 1S/C24H26N2O7/c27-13-20(21(28)29)25-22(30)24(9-11-32-12-10-24)26-23(31)33-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20,27H,9-14H2,(H,25,30)(H,26,31)(H,28,29)/t20-/m1/s1

- InChIKey: BRQKZGFIFFPGDA-HXUWFJFHSA-N

- ほほえんだ: O1CCC(C(N[C@@H](C(=O)O)CO)=O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 454.17400117g/mol

- どういたいしつりょう: 454.17400117g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 702

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 134Ų

(2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1538963-0.1g |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 0.1g |

$2324.0 | 2023-06-05 | ||

| Enamine | EN300-1538963-0.5g |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 0.5g |

$2536.0 | 2023-06-05 | ||

| Enamine | EN300-1538963-5000mg |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 5000mg |

$7659.0 | 2023-09-26 | ||

| Enamine | EN300-1538963-250mg |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 250mg |

$2430.0 | 2023-09-26 | ||

| Enamine | EN300-1538963-100mg |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 100mg |

$2324.0 | 2023-09-26 | ||

| Enamine | EN300-1538963-50mg |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 50mg |

$2219.0 | 2023-09-26 | ||

| Enamine | EN300-1538963-2500mg |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 2500mg |

$5178.0 | 2023-09-26 | ||

| Enamine | EN300-1538963-1.0g |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 1g |

$2641.0 | 2023-06-05 | ||

| Enamine | EN300-1538963-0.25g |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 0.25g |

$2430.0 | 2023-06-05 | ||

| Enamine | EN300-1538963-2.5g |

(2R)-2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]formamido}-3-hydroxypropanoic acid |

2171171-32-5 | 2.5g |

$5178.0 | 2023-06-05 |

(2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

2171171-32-5 ((2R)-2-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-3-hydroxypropanoic acid) 関連製品

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量